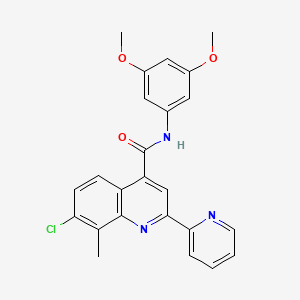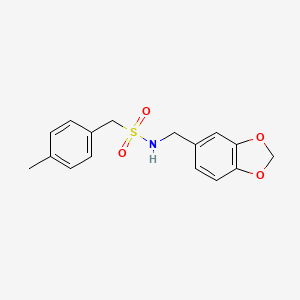![molecular formula C17H20Cl2N4O3S B4582261 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of "N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide" and its analogs involves complex chemical reactions, aiming to achieve high purity and yield. The synthesis pathways often include the formation of key intermediate compounds, such as N-sulfonyl allenamide, which is pivotal in the creation of dihydropyrazoles and related structures through tandem reactions of propargyl alcohol and N-sulfonylhydrazone. This strategy underscores the importance of precise control over reaction conditions to obtain the desired product efficiently (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrazole core, which is substituted with various functional groups contributing to its unique chemical behavior. Molecular interaction studies, such as those involving CB1 cannabinoid receptor antagonists, highlight the importance of specific substituents in determining binding affinity and activity. For instance, conformational analysis using molecular orbital methods reveals the influence of different conformations on the compound's energetic stability and interaction with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The compound's reactivity and interaction with other molecules are central to understanding its chemical properties. Research has shown that variations in the structure, such as replacing the -CO group with the -SO2 group, can significantly impact its biological activity, demonstrating the compound's versatile chemical behavior and the potential for developing analogs with tailored properties (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the compound's handling and application in research and development. These properties are influenced by the molecular structure and can vary significantly among analogs. Understanding these properties is essential for optimizing conditions for synthesis, storage, and use in experimental setups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, define the compound's applicability in research and potential therapeutic uses. Studies on analogs of this compound, focusing on their binding affinities and pharmacological activities, provide insights into the structure-activity relationships that guide the development of more effective and selective agents (Thomas et al., 2005).
Scientific Research Applications
Molecular Interaction and CB1 Cannabinoid Receptor Antagonism
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide is investigated for its potent and selective antagonism of the CB1 cannabinoid receptor. Research utilizing AM1 molecular orbital method for conformational analysis has contributed to the development of unified pharmacophore models for CB1 receptor ligands, suggesting that the compound's N1 aromatic ring moiety plays a crucial role in steric binding interaction with the receptor. Comparative molecular field analysis (CoMFA) was employed to construct 3D-quantitative structure-activity relationship (QSAR) models, indicating its potential for designing CB1 receptor antagonists (Shim et al., 2002).
Structure-Activity Relationships of Pyrazole Derivatives
Further studies delve into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, with the compound serving as a lead for exploring more selective and potent ligands. These findings highlight the compound's potential in therapeutic applications to antagonize harmful effects of cannabinoids (Lan et al., 1999).
Tritiation and Radioligand Binding Analysis
Research on the tritiation of the compound by metallation–iodination–reduction offers insights into its interaction with the CB1 receptor, providing a method for the preparation of preferred iodinated aryl substrates for radioligand binding analysis. This work underscores the compound's utility in studying cannabinoid receptor binding and function (Seltzman et al., 2002).
Synthesis and Antimicrobial Activity
The compound has also been a subject of investigation for its antimicrobial properties, with studies focusing on the synthesis of new heterocycles based on its structure. These research efforts aim to expand its application beyond receptor antagonism to potential antimicrobial uses (El‐Emary et al., 2002).
Glycine Transporter 1 Inhibition
Investigations into Glycine Transporter 1 (GlyT1) inhibition have identified compounds structurally related to N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide. These studies highlight the potential of such compounds in modulating glycine levels, contributing to research on neuropsychiatric disorders and their treatments (Yamamoto et al., 2016).
N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines
Explorations into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been conducted to design selective 5-HT7 receptor ligands or multifunctional agents. These compounds, including derivatives structurally related to the original molecule, demonstrate the versatility of this chemical framework in targeting various receptors, offering potential for the treatment of CNS disorders (Canale et al., 2016).
properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-27(25,26)23-8-3-4-12(10-23)17(24)20-16-7-9-22(21-16)11-13-14(18)5-2-6-15(13)19/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVPNCGSOXWIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4582180.png)
![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)
![N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4582209.png)
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)
![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)
![N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)
![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)